molecular formula C16H16N4OS B14943106 4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile

4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile

Cat. No.: B14943106
M. Wt: 312.4 g/mol
InChI Key: AQMQXLGTNJVDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE typically involves multi-step reactions starting from readily available precursors. One common route includes the cyclization of appropriate intermediates to form the pyrazole and thiazine rings, followed by the introduction of the benzonitrile group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness, scalability, and environmental considerations, including waste management and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE: shares structural similarities with other pyrazole and thiazine derivatives, such as:

Uniqueness

The uniqueness of 4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)BENZONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

4-(6-methyl-3-oxo-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile

InChI

InChI=1S/C16H16N4OS/c1-9(2)20-15-13(16(21)19-20)14(22-10(3)18-15)12-6-4-11(8-17)5-7-12/h4-7,9,14H,1-3H3,(H,19,21)

InChI Key

AQMQXLGTNJVDAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC=C(C=C3)C#N)C(=O)NN2C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.